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Compound of Interest

Compound Name:
3-Hydroxy-4-methoxypyridine-2-

carboxylic acid

Cat. No.: B1589672 Get Quote

3-Hydroxy-4-methoxypyridine-2-carboxylic acid is a substituted pyridine derivative with

significant potential in the pharmaceutical and agrochemical industries.[1][2] Its chemical

structure, featuring a pyridine core functionalized with hydroxyl, methoxy, and carboxylic acid

groups, makes it a valuable building block for the synthesis of more complex bioactive

molecules.[3] Accurate and comprehensive structural analysis is paramount to confirming its

identity, purity, and understanding its chemical reactivity, which are critical prerequisites for its

application in drug development and other advanced fields.

This technical guide provides a multi-faceted analytical approach to the structural

characterization of 3-Hydroxy-4-methoxypyridine-2-carboxylic acid. As a Senior Application

Scientist, the methodologies detailed herein are grounded in established principles and field-

proven insights. While experimental data for this specific molecule is not widely published, this

guide establishes a robust framework for its analysis by integrating theoretical principles with

data from closely related analogous compounds. Each protocol is designed to be a self-

validating system, ensuring the generation of reliable and reproducible data for researchers,

scientists, and drug development professionals.
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Property Value Source

IUPAC Name
3-hydroxy-4-methoxypyridine-

2-carboxylic acid
[4]

Synonyms
3-hydroxy-4-methoxypicolinic

acid
[4]

CAS Number 210000-09-7 [5]

Molecular Formula C₇H₇NO₄ [5]

Molecular Weight 169.13 g/mol [4]

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Mapping the Proton and Carbon Skeleton
NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of

atoms in a molecule. For 3-Hydroxy-4-methoxypyridine-2-carboxylic acid, a combination of

¹H NMR, ¹³C NMR, and 2D correlation experiments like HMBC will provide an unambiguous

assignment of the entire molecular structure.

Expertise & Rationale
The substitution pattern on the pyridine ring results in a simple spin system for the aromatic

protons, which simplifies spectral interpretation. The electron-donating effects of the hydroxyl

and methoxy groups, along with the electron-withdrawing effect of the carboxylic acid, will

influence the chemical shifts of the ring protons and carbons in a predictable manner. The

presence of exchangeable protons (hydroxyl and carboxylic acid) can be confirmed by D₂O

exchange experiments.

Experimental Protocol: ¹H and ¹³C NMR
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated

solvent (e.g., DMSO-d₆, as it will solubilize the compound and allow for the observation of

exchangeable protons).

Spectrometer Setup:
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Use a 400 MHz (or higher) NMR spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal resolution.

¹H NMR Acquisition:

Acquire a standard 1D proton spectrum with a 90° pulse.

Set the spectral width to cover the range of -1 to 14 ppm.

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16

scans).

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Set the spectral width to cover the range of 0 to 180 ppm.

A greater number of scans will be required (e.g., 1024 or more) due to the lower natural

abundance of ¹³C.

D₂O Exchange: Add a drop of D₂O to the NMR tube, shake gently, and re-acquire the ¹H

NMR spectrum. The signals corresponding to the -OH and -COOH protons will disappear or

significantly decrease in intensity.

2D NMR (HMBC): Acquire a gradient-selected Heteronuclear Multiple Bond Correlation

(gHMBC) spectrum to establish long-range (2-3 bond) correlations between protons and

carbons. This is crucial for assigning quaternary carbons.

Predicted ¹H and ¹³C NMR Data
The following data is predicted based on the analysis of 3-hydroxypicolinic acid and the known

substituent effects on pyridine rings.[1][6]

Table 1: Predicted ¹H NMR Data (in DMSO-d₆)
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Proton
Assignment

Predicted
Chemical Shift
(ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Notes

H-5 ~7.8 d ~5.5

Downfield due to

proximity to

nitrogen.

H-6 ~7.2 d ~5.5 Coupled to H-5.

-OCH₃ ~3.9 s -

Typical for a

methoxy group

on an aromatic

ring.

-OH ~10-12 br s -

Broad,

exchangeable

with D₂O.

-COOH ~13-14 br s -

Very broad,

exchangeable

with D₂O.

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)
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Carbon Assignment
Predicted Chemical Shift
(ppm)

Notes

C-2 ~165 Carboxylic acid carbon.

C-3 ~150
Attached to the hydroxyl

group.

C-4 ~158
Attached to the methoxy

group.

C-5 ~110
Shielded by electron-donating

groups.

C-6 ~145 Adjacent to the nitrogen atom.

-OCH₃ ~56 Methoxy carbon.

C=O (Carboxyl) ~170 Carbonyl carbon.

Visualization: HMBC Connectivity
The following diagram illustrates the key expected HMBC correlations that would confirm the

predicted structure.
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Caption: Predicted HMBC correlations for structural confirmation.
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Fourier-Transform Infrared (FTIR) Spectroscopy:
Identifying Functional Groups
FTIR spectroscopy is an essential technique for identifying the functional groups present in a

molecule by measuring the absorption of infrared radiation.

Expertise & Rationale
The structure of 3-Hydroxy-4-methoxypyridine-2-carboxylic acid contains several distinct

functional groups that will give rise to characteristic absorption bands in the IR spectrum. The

carboxylic acid will exhibit a very broad O-H stretch and a strong C=O stretch. The phenolic -

OH group will also contribute to the O-H stretching region. The aromatic pyridine ring will show

characteristic C=C and C=N stretching vibrations, as well as C-H bending vibrations.

Experimental Protocol: FTIR
Sample Preparation:

KBr Pellet: Mix ~1 mg of the compound with ~100 mg of dry KBr powder. Grind the

mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

ATR: Place a small amount of the solid sample directly onto the ATR crystal.

Data Acquisition:

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

Place the sample in the spectrometer and record the spectrum from 4000 to 400 cm⁻¹.

Co-add at least 32 scans to obtain a high-quality spectrum.

Predicted FTIR Data
Table 3: Predicted Characteristic FTIR Absorption Bands
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Wavenumber
(cm⁻¹)

Vibrational Mode Functional Group Expected Intensity

3300-2500 O-H stretch
Carboxylic acid

(dimer)
Strong, very broad

~3200 O-H stretch Phenol Medium, broad

3100-3000 C-H stretch
Aromatic (pyridine

ring)
Medium to weak

2950-2850 C-H stretch Methoxy group Medium to weak

1710-1680 C=O stretch Carboxylic acid Strong

1610-1580 C=C and C=N stretch
Aromatic (pyridine

ring)
Medium

1320-1210 C-O stretch
Carboxylic

acid/Phenol
Medium

900-675 C-H out-of-plane bend
Aromatic (pyridine

ring)
Medium to strong

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation
Mass spectrometry provides information about the molecular weight of a compound and its

fragmentation pattern, which can be used to deduce its structure.

Expertise & Rationale
Electron Ionization (EI) mass spectrometry is expected to produce a molecular ion peak (M⁺)

corresponding to the molecular weight of the compound. The fragmentation pattern will be

influenced by the stability of the resulting ions and neutral fragments. Key fragmentations are

expected to include the loss of neutral molecules like H₂O, CO, and CO₂. The loss of a

methoxy radical (•OCH₃) is also a likely fragmentation pathway.[2][7]

Experimental Protocol: EI-MS
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Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or after separation by Gas Chromatography (if the

compound is sufficiently volatile and thermally stable).

Ionization: Use a standard electron ionization energy of 70 eV.

Analysis: Scan a mass range from m/z 40 to 200 to detect the molecular ion and key

fragments.

Predicted Mass Spectrometry Fragmentation
Molecular Ion (M⁺): m/z = 169

Key Fragments:

[M - H₂O]⁺ (m/z = 151): Loss of water from the carboxylic acid and hydroxyl groups.

[M - •OCH₃]⁺ (m/z = 138): Loss of a methoxy radical.

[M - COOH]⁺ (m/z = 124): Loss of the carboxylic acid group.

[M - CO₂]⁺ (m/z = 125): Decarboxylation.

X-ray Crystallography: Unveiling the 3D Structure
and Intermolecular Interactions
Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule

in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Expertise & Rationale
For 3-Hydroxy-4-methoxypyridine-2-carboxylic acid, X-ray crystallography would reveal the

precise spatial arrangement of the substituents on the pyridine ring. A key feature of the crystal

structure would be the extensive network of hydrogen bonds.[8] The carboxylic acid group can

act as both a hydrogen bond donor and acceptor, likely forming dimers. The hydroxyl group

and the pyridine nitrogen can also participate in hydrogen bonding, leading to a complex and

stable crystal lattice.[9]
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Experimental Protocol: Single-Crystal X-ray Diffraction
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can

be achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent

mixture.

Data Collection:

Mount a suitable single crystal on a goniometer.

Collect diffraction data using a diffractometer with a suitable X-ray source (e.g., Mo Kα

radiation).

Structure Solution and Refinement:

Solve the crystal structure using direct methods or Patterson methods.

Refine the structure using full-matrix least-squares refinement.

Expected Structural Features
Planarity: The pyridine ring is expected to be planar.

Hydrogen Bonding: Expect to observe strong intermolecular hydrogen bonds involving the

carboxylic acid (likely forming R₂²(8) dimers), the hydroxyl group, and the pyridine nitrogen.

[10]

π-stacking: The planar pyridine rings may exhibit π-π stacking interactions, further stabilizing

the crystal packing.

Visualization: Analytical Workflow
The following diagram outlines the integrated workflow for the comprehensive structural

characterization of 3-Hydroxy-4-methoxypyridine-2-carboxylic acid.
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Caption: Integrated workflow for structural elucidation.

Conclusion
The structural characterization of 3-Hydroxy-4-methoxypyridine-2-carboxylic acid requires a

synergistic application of modern analytical techniques. By employing NMR spectroscopy, FTIR

spectroscopy, mass spectrometry, and X-ray crystallography, a complete and unambiguous

picture of its molecular structure, from atomic connectivity to three-dimensional arrangement

and intermolecular interactions, can be established. The protocols and predicted data

presented in this guide provide a robust framework for researchers to confidently analyze and

characterize this important heterocyclic compound, ensuring its quality and suitability for

applications in drug discovery and development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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